molecular formula C20H24ClN3O3S2 B2998940 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1216617-30-9

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2998940
CAS No.: 1216617-30-9
M. Wt: 454
InChI Key: WUMIYKHWBQICIE-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived molecule featuring a 6-methyl-substituted benzo[d]thiazole core linked to a dimethylaminoethyl group and a 4-(methylsulfonyl)benzamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-14-5-10-17-18(13-14)27-20(21-17)23(12-11-22(2)3)19(24)15-6-8-16(9-7-15)28(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMIYKHWBQICIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, commonly referred to as a benzo[d]thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex molecular structure and has been investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Molecular Structure

  • Molecular Formula : C20H21ClN4OS2
  • Molecular Weight : 433.0 g/mol
  • CAS Number : 1216620-40-4

Physical Properties

PropertyValue
Boiling PointN/A
Melting PointN/A
DensityN/A
Flash PointN/A

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific kinases that are overexpressed in various cancers, including breast and cervical cancers. For instance, a study demonstrated that compounds targeting NEK kinases exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with growth inhibitory values (GI50) of 3.18 µM and 8.12 µM respectively, indicating a promising therapeutic profile compared to standard chemotherapeutics like cisplatin and doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro assays have shown that this compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized the compound and tested its efficacy against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Screening

A separate study focused on the antimicrobial potential of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its viability as a new antimicrobial agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound binds to NEK kinases, disrupting their function and leading to reduced tumor cell proliferation.
  • Cytokine Modulation : It affects the expression levels of cytokines involved in inflammatory responses.
  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Feature Target Compound Analog (Nitro) Analog (Fluoro/Ethylsulfonyl) Analog (Aryl)
Benzothiazole Substituent 6-Methyl 6-Nitro 6-Fluoro 6-Aryl
Sulfonyl Group 4-Methylsulfonyl N/A 4-Ethylsulfonyl N/A
Side Chain Dimethylaminoethyl Thiadiazole-thioacetamide Dimethylaminoethyl Acetamide
Solubility (HCl Salt) High Moderate (neutral form) High Low (neutral form)
Key Bioactivity Inferred kinase inhibition VEGFR-2 IC50: 0.8–2.3 µM Inferred kinase inhibition Varied (dependent on aryl group)

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